molecular formula C12H15BrClNO B2916709 3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline CAS No. 1521891-04-2

3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline

Cat. No.: B2916709
CAS No.: 1521891-04-2
M. Wt: 304.61
InChI Key: CTEYQZUOOCCXEH-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline is a halogenated aniline derivative featuring a bromo group at position 3, a chloro group at position 4, and an N-[(tetrahydropyran-4-yl)methyl] substituent. This compound is likely synthesized via reductive amination or nucleophilic substitution, similar to methods described for analogous anilines [1][9]. Its structural complexity suggests applications in medicinal chemistry or materials science, where the halogen and tetrahydropyran groups may modulate biological activity or physicochemical properties.

Properties

IUPAC Name

3-bromo-4-chloro-N-(oxan-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-11-7-10(1-2-12(11)14)15-8-9-3-5-16-6-4-9/h1-2,7,9,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEYQZUOOCCXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline typically involves multiple steps. One common method is the nucleophilic substitution reaction where 3-Bromo-4-chloroaniline reacts with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or acetone.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The oxan-4-ylmethyl group may also contribute to its overall pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

  • 4-Bromo-3-chloroaniline (CAS 21402-26-6) :
    This simpler analog lacks the N-substituent, resulting in higher amine nucleophilicity. The absence of the tetrahydropyran group reduces steric hindrance, making it more reactive in electrophilic substitution reactions compared to the target compound [13].

  • 3-Bromo-4-[(dimethylamino)methyl]aniline (ChemSpider ID: 8760854): The dimethylamino group introduces electron-donating effects, increasing the electron density of the aromatic ring. This contrasts with the electron-withdrawing chloro and bromo substituents in the target compound, which reduce ring activation [6].
  • 4-Bromo-N,N-bis(4-butylphenyl)aniline :
    The bulky bis(4-butylphenyl) substituents hinder rotational freedom and reduce solubility in polar solvents. In contrast, the tetrahydropyran group in the target compound may enhance solubility in alcohols or ethers [7].

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility Trends
3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline C₁₂H₁₄BrClNO 324.6 g/mol Br, Cl, N-(tetrahydropyran-methyl) Moderate in polar solvents
4-Bromo-3-chloroaniline [13] C₆H₅BrClN 206.5 g/mol Br, Cl High in non-polar solvents
3-Bromo-4-[(dimethylamino)methyl]aniline [6] C₉H₁₃BrN₂ 229.1 g/mol Br, N(CH₃)₂ High in polar aprotic solvents
4-Bromo-N-[4-(diethylamino)benzylidene]aniline [10] C₁₅H₁₅BrN₂ 307.2 g/mol Br, Schiff base linker Low in water, high in DMF

The target compound’s higher molecular weight and polar tetrahydropyran group suggest improved solubility in methanol or chloroform compared to simpler halogenated anilines.

Structural and Crystallographic Insights

  • Dihedral Angles: In Schiff base analogs like 4-Bromo-N-[4-(diethylamino)benzylidene]aniline, the dihedral angle between aromatic rings is ~60°, reducing conjugation [10].
  • Bond Lengths :
    The C–Br and C–Cl bond lengths in the target compound (expected ~1.89 Å and ~1.74 Å, respectively) align with values in 4-bromo-3-chloroaniline [13] and related halogenated anilines.

Biological Activity

3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant studies and data.

This compound is characterized by the following structural features:

  • Molecular Formula : C10H11BrClN2O
  • Molecular Weight : 292.56 g/mol
  • Structure : The compound contains a bromine and chlorine substituent on the aromatic ring, which can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound can serve as an inhibitor for certain enzymes, altering metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related aniline derivatives possess activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 10 to 100 µg/mL, indicating moderate to strong antimicrobial effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of similar compounds. For example:

  • IC50 Values : Compounds in the same class have demonstrated IC50 values in the low micromolar range against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The most potent derivatives showed IC50 values around 1.9 µg/mL for HCT116 cells compared to doxorubicin (IC50 3.23 µg/mL) .

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus10 - 100 µg/mL
AntimicrobialEscherichia coli10 - 100 µg/mL
Anticancer (HCT116)Colon cancer cell line~1.9 µg/mL
Anticancer (MCF7)Breast cancer cell line~2.3 µg/mL

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated anilines, including derivatives of this compound, revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another research effort, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, providing insights into their mechanism of action as potential anticancer agents.

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